![molecular formula C13H15I B2815149 1-(4-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287280-25-3](/img/structure/B2815149.png)
1-(4-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields, including drug design and materials science. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings, offering enhanced solubility, membrane permeability, and metabolic stability .
准备方法
The synthesis of 1-(4-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of [1.1.1]propellane, a strained hydrocarbon that serves as the core structure for bicyclo[1.1.1]pentane derivatives.
Addition Reactions: The [1.1.1]propellane undergoes nucleophilic or radical addition reactions to introduce the desired substituents at the bridgehead positions.
Industrial production methods often utilize continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .
化学反应分析
1-(4-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane undergoes several types of chemical reactions:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to a variety of substituted products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Radical Reactions: Due to the strained nature of the bicyclo[1.1.1]pentane core, radical reactions are also feasible and can lead to the formation of various functionalized derivatives.
Common reagents used in these reactions include lithium 4,4′-di-tert-butylbiphenylide (LiDBB) for reduction and various electrophiles for substitution . Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(4-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Materials Science: Bicyclo[1.1.1]pentane derivatives are used as molecular rods, rotors, and supramolecular linker units in materials science.
Biological Research: The compound can be used to study the effects of three-dimensional scaffolds on biological activity and metabolic stability.
Industrial Applications: The compound’s stability and unique properties make it useful in the development of new materials and industrial processes.
作用机制
The mechanism of action of 1-(4-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets and pathways:
相似化合物的比较
1-(4-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other similar compounds:
Bicyclo[1.1.1]pentane Derivatives: Other derivatives include 1,3-disubstituted bicyclo[1.1.1]pentanes, which also offer unique three-dimensional structures and enhanced properties.
Cubanes and Higher Bicycloalkanes: These compounds share similar structural features but differ in their specific properties and applications.
Internal Alkynes and Tert-Butyl Groups: These groups can also serve as bioisosteres, but bicyclo[1.1.1]pentane derivatives often provide superior solubility and stability.
属性
IUPAC Name |
1-(4-ethylphenyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15I/c1-2-10-3-5-11(6-4-10)12-7-13(14,8-12)9-12/h3-6H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHWFYUHXXXZFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C23CC(C2)(C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
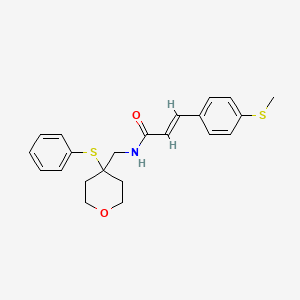
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2815069.png)
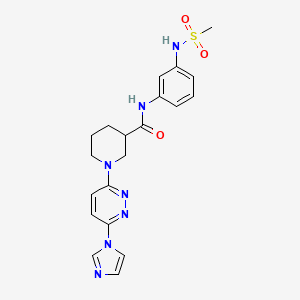

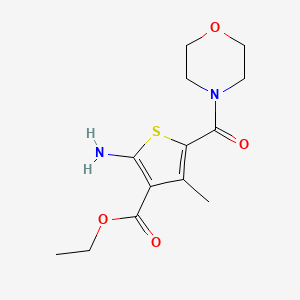
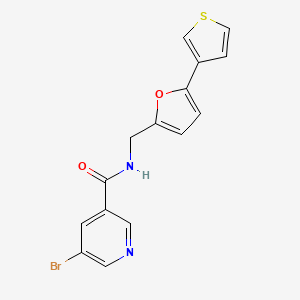
![N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}benzamide](/img/structure/B2815077.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2815079.png)

![2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol](/img/structure/B2815082.png)
![6-(2-chlorophenyl)-N'-hydroxy-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B2815084.png)
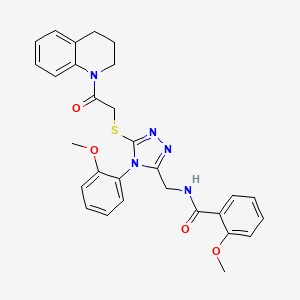

![4-(N,N-dimethylsulfamoyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2815089.png)
